molecular formula C15H33N4P B070830 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane CAS No. 175845-21-3

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

Cat. No. B070830
M. Wt: 300.42 g/mol
InChI Key: DFRWCJYSXGNOFD-UHFFFAOYSA-N
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Description

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is an exceedingly strong, non-ionic Brønsted and Lewis base that is useful in a variety of organic transformations .


Synthesis Analysis

This compound is a catalyst employed in the synthesis of β-hydroxyesters and α,β-unsaturated esters . It is also used as a deprotonation agent to study the nucleophilic reactivities of benzenesulfonyl-substituted carbanions .


Molecular Structure Analysis

The molecular formula of this compound is C15H33N4P . The InChI string is InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 .


Chemical Reactions Analysis

This compound is used in the α-arylation of nitriles with aryl bromides and chlorides, and in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 300.42 g/mol . The density is 0.922 g/mL at 25 °C . The refractive index is n20/D 1.4830 .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • C-3-Symmetric azaphosphatranes, including derivatives of 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, have been synthesized and characterized. These compounds are noted as weak acids not fully deprotonated by potassium tert-butoxide. The weak acidity is attributed to conformational changes upon deprotonation leading to steric repulsion (Lake et al., 2000).
  • Catalysis in CO2 Hydrogenation :

    • In studies exploring catalytic CO2 hydrogenation, 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane (Verkade's base) was used to determine hydricities and estimated pKa's of Rh(I) hydride complexes. These complexes were active for CO2 hydrogenation under mild conditions (Lilio et al., 2015).
  • Applications in Organic Transformations :

    • Proazaphosphatranes, including 2,8,9-tri-i-butyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, are used as strong non-ionic bases for various organic transformations and as ligands in palladium cross-coupling reactions (Kisanga & Verkade, 2004).
  • Role in Ammonia Borane Dehydropolymerization :

    • Research has shown that Verkade's base can significantly activate ammonia borane (AB) for hydrogen release. Structural characterizations of anionic aminoborane oligomers support the mechanism of base-promoted AB hydrogen release (Ewing et al., 2011).
  • Catalysis in Polymerization Processes :

    • This compound was evaluated for its catalytic activity in the ring-opening polymerization of epoxy monomers. Among various superbases, it showed specific catalytic activities under certain conditions (Misaka et al., 2012).

properties

IUPAC Name

2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWCJYSXGNOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408791
Record name 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

CAS RN

175845-21-3
Record name 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 2
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 3
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 4
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 5
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane
Reactant of Route 6
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane

Citations

For This Compound
45
Citations
AM Lilio, MH Reineke, CE Moore… - Journal of the …, 2015 - ACS Publications
A series of five [Rh(P 2 N 2 ) 2 ] + complexes (P 2 N 2 = 1,5-diaza-3,7-diphosphacyclooctane) have been synthesized and characterized: [Rh(P Ph 2 N Ph 2 ) 2 ] + (1), [Rh(P Ph 2 N Bn 2 …
Number of citations: 0 pubs.acs.org
PL Cheung, CW Machan, AYS Malkhasian… - Inorganic …, 2016 - ACS Publications
Studies are reported regarding the use of Mn(CN)(bpy)(CO) 3 (1) as a catalyst for CO 2 reduction employing [Ru(dmb) 3 ] 2+ as a photosensitizer in mixtures of dry N,N-…
Number of citations: 0 pubs.acs.org
J Ye, RC Cammarota, J Xie, MV Vollmer… - Acs …, 2018 - ACS Publications
We have recently reported the heterobimetallic nickel–gallium complex, NiGaL (where L represents the tris(phosphinoamido)amine ligand, [N(o-(NCH 2 Pi-Pr 2 ) C 6 H 4 ) 3 ] 3– ), which …
Number of citations: 0 pubs.acs.org
AD Matthews - 2020 - scholarship.richmond.edu
Palladium-catalyzed cross-coupling reactions provide an efficient pathway to a wide variety of otherwise inaccessible compounds. In this study, the synthesis and reactivity of novel …
Number of citations: 0 scholarship.richmond.edu
JT Bays, N Priyadarshani, MS Jeletic, EB Hulley… - ACS …, 2014 - ACS Publications
A series of [Rh(PCH 2 X R CH 2 P) 2 ] + complexes was prepared to investigate second and outer coordination sphere effects on CO 2 hydrogenation catalysis, where X is CH 2 (dppp) …
Number of citations: 0 pubs.acs.org
AD Matthews, GM Gravalis, ND Schley… - …, 2018 - ACS Publications
The preparation and reactivity of elusive palladium proazaphosphatrane complexes that represent putative intermediates in C–N cross-coupling reactions are described. Variable …
Number of citations: 0 pubs.acs.org
MS Jeletic, MT Mock, AM Appel… - Journal of the American …, 2013 - ACS Publications
Because of the continually rising levels of CO 2 in the atmosphere, research for the conversion of CO 2 into fuels using carbon-neutral energy is an important and current topic in …
Number of citations: 0 pubs.acs.org
A Weilhard, J Dupont, V Sans - Transformations, De Gruyter, 2019 - degruyter.com
Formic acid (FA) was first discovered in the strongly corroding venom of red ants due to its low pKa [1]. It is the smallest carboxylic acid with a high boiling point of 100.8 C and a low pKa …
Number of citations: 0 www.degruyter.com
MA Kuehn, W Fernandez, CM Zall - Inorganic Chemistry, 2023 - ACS Publications
The mononuclear cobalt hydride complex [HCo(triphos)(PMe 3 )], in which triphos = PhP(CH 2 CH 2 PPh 2 ) 2 , was synthesized and characterized by X-ray crystallography and by 1 H …
Number of citations: 0 pubs.acs.org
BBA Bediako, Q Qian, B Han - The Chemical Transformations of …, 2022 - Wiley Online Library
Encouraged by the numerous application options for formic acid and the dangers of escalating carbon dioxide (CO 2 ) concentration, there is a dramatic surge in devising various CO 2 …
Number of citations: 0 onlinelibrary.wiley.com

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